![molecular formula C15H12N2O6S B13465894 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C15H12N2O7S This compound is known for its unique structural features, which include a piperidine ring, an isoindoline-1,3-dione moiety, and a sulfanylacetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Isoindoline-1,3-dione Moiety: This step involves the reaction of the piperidine derivative with phthalic anhydride under controlled conditions to form the isoindoline-1,3-dione structure.
Attachment of the Sulfanylacetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to its corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the isoindoline-1,3-dione moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target proteins, resulting in altered cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Thalidomide: Shares the isoindoline-1,3-dione moiety and is known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and a similar mechanism of action.
Lenalidomide: Another thalidomide derivative with improved efficacy and safety profile.
Uniqueness
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanylacetic acid group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.
特性
分子式 |
C15H12N2O6S |
|---|---|
分子量 |
348.3 g/mol |
IUPAC名 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H12N2O6S/c18-11-4-3-10(13(21)16-11)17-14(22)8-2-1-7(24-6-12(19)20)5-9(8)15(17)23/h1-2,5,10H,3-4,6H2,(H,19,20)(H,16,18,21) |
InChIキー |
QPCKMBIPAFGPNE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13465816.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
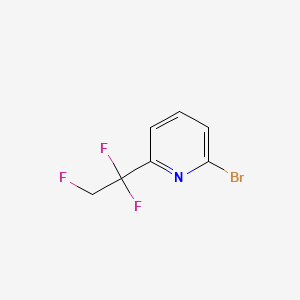

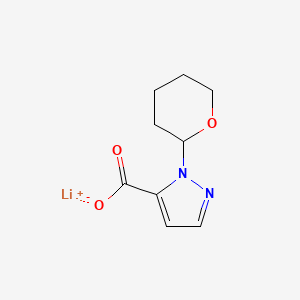
![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)
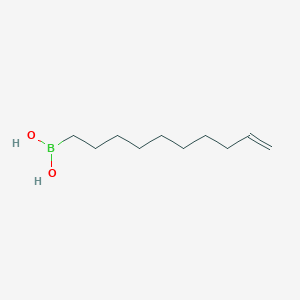
![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)
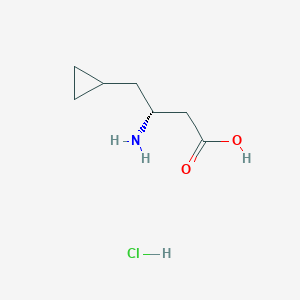
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
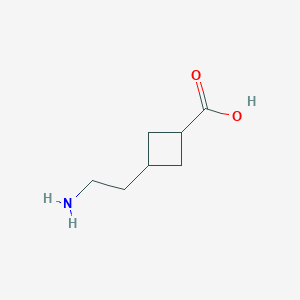
![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)
